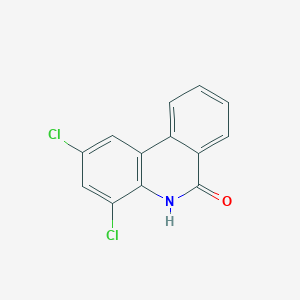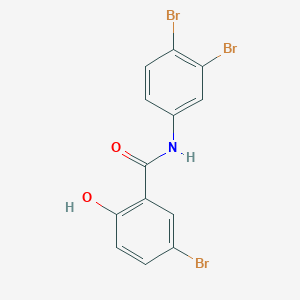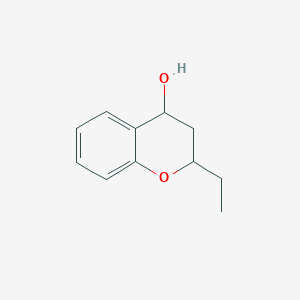
S,S-dibutyl (chloromethyl)phosphonodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane is an organophosphorus compound characterized by the presence of both sulfur and phosphorus atoms within its molecular structure
准备方法
The synthesis of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane typically involves the reaction of butylthiol with chloromethylphosphonic dichloride under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic phosphorus center, leading to the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
化学反应分析
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or thiol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The sulfur and phosphorus atoms can also participate in various biochemical pathways, influencing the compound’s overall activity.
相似化合物的比较
Similar compounds to 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane include other organophosphorus compounds with sulfur and phosphorus atoms. These compounds may have similar reactivity but differ in their specific functional groups and overall structure. Examples include:
- 1-(methylsulfanyl-(chloromethyl)phosphoryl)sulfanylmethane
- 1-(ethylsulfanyl-(chloromethyl)phosphoryl)sulfanylethane The uniqueness of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane lies in its specific combination of butyl and chloromethyl groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
90796-06-8 |
|---|---|
分子式 |
C9H20ClOPS2 |
分子量 |
274.8 g/mol |
IUPAC 名称 |
1-[butylsulfanyl(chloromethyl)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C9H20ClOPS2/c1-3-5-7-13-12(11,9-10)14-8-6-4-2/h3-9H2,1-2H3 |
InChI 键 |
YMAGJTYYROBKPA-UHFFFAOYSA-N |
规范 SMILES |
CCCCSP(=O)(CCl)SCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)








![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)


![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
